molecular formula C7H7N3O B3277310 2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one CAS No. 65749-97-5

2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one

Cat. No.: B3277310
CAS No.: 65749-97-5
M. Wt: 149.15 g/mol
InChI Key: RAANISQWIATQQH-UHFFFAOYSA-N
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Description

2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one is a high-value chemical scaffold in medicinal chemistry and drug discovery research. This compound belongs to the pyrrolo[3,2-d]pyrimidine family, which is recognized as a deazapurine isostere and serves as a critical core structure for developing novel therapeutic agents . Its primary research value lies in its potential as a precursor for synthesizing potent small-molecule inhibitors. Research into analogous pyrrolo[3,2-d]pyrimidine compounds has demonstrated significant biological activities, particularly in oncology. These derivatives have been identified as potent, water-soluble antimitotic agents that bind to the colchicine site of tubulin, leading to microtubule depolymerization and inhibition of cancer cell proliferation . Some related compounds have shown sub-micromolar to nanomolar potency against tumor cell lines and can overcome common resistance mechanisms, such as P-glycoprotein overexpression . Beyond oncology, the broader pyrrolopyrimidine scaffold is extensively investigated for its antimicrobial potential, including activity against Gram-positive bacteria and Mycobacterium tuberculosis , making it a versatile structure for anti-infective research . This compound is offered for Research Use Only. It is not intended for diagnostic or therapeutic applications. Researchers should handle this material with care, utilizing appropriate personal protective equipment and safety protocols in a laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7N3O/c1-4-9-5-2-3-8-6(5)7(11)10-4/h2-3,8H,1H3,(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAANISQWIATQQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=O)N1)NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535799
Record name 2-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

65749-97-5
Record name 2-Methyl-1,5-dihydro-4H-pyrrolo[3,2-d]pyrimidin-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535799
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Methyl 1h Pyrrolo 3,2 D Pyrimidin 4 5h One and Its Derivatives

Established Synthetic Pathways to the Pyrrolo[3,2-d]pyrimidine Core

The foundational approaches to constructing the pyrrolo[3,2-d]pyrimidine ring system have traditionally relied on linear, multi-step syntheses. These methods involve the sequential formation of the pyrrole (B145914) and pyrimidine (B1678525) rings or the annulation of one ring onto a pre-existing core of the other.

Multi-step syntheses are characterized by the stepwise construction of the target molecule through a series of isolable intermediates. A common strategy begins with a functionalized pyrrole derivative, which is then elaborated to form the fused pyrimidine ring. For instance, a versatile route starts from a 2,3-dicarboxypyrrole derivative, which is functionalized to create key 2- or 3-azidocarbonylpyrrole intermediates. rsc.orgcsic.es These azide-functionalized pyrroles are pivotal for introducing the necessary nitrogen atoms for the pyrimidine ring.

Another established pathway utilizes a substituted pyrimidine as the starting scaffold. For example, the synthesis can commence with 5-bromo-2,4-dichloropyrimidine, which undergoes N-alkylation to afford an intermediate like 5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amine. tandfonline.com This intermediate is then primed for the subsequent formation of the pyrrole ring.

A diversity-oriented synthesis approach has been developed starting from 4-oxo-N-(PhF)proline benzyl ester. nih.gov This multi-step process involves the conversion of the starting material into an aminopyrrole, followed by reaction with various isocyanates to yield key 4-ureido-1H-pyrrole-2-carboxylic acid benzyl ester intermediates. nih.gov These urea derivatives contain the complete atomic framework required for the final cyclization into the pyrrolo[3,2-d]pyrimidine core.

A further example of a linear synthesis involves starting with 2-aminonicotinonitriles. researchgate.net This route proceeds through a sequence of reactions including a Sandmeyer reaction, amination, a Thorpe-Ziegler reaction, and hydrolysis to build the necessary functionality before the final cyclization step. researchgate.net

Starting MaterialKey Intermediate(s)Number of StepsReference
2,3-dicarboxypyrrole derivative2- or 3-azidocarbonylpyrroles, Pyrrolylurea derivativesMultiple rsc.orgcsic.es
4-oxo-N-(PhF)proline benzyl esterAminopyrrole, 4-Ureido-1H-pyrrole-2-carboxylic acid benzyl esters4 nih.gov
5-bromo-2,4-dichloropyrimidine5-bromo-2-chloro-N-cyclopentylpyrimidin-4-amineMultiple tandfonline.com
2-aminonicotinonitrilesFunctionalized pyridines and pyrrolesMultiple researchgate.net

The final and often crucial step in these multi-step pathways is the cyclization reaction that forms the fused bicyclic system. The nature of this transformation depends heavily on the preceding intermediates.

In syntheses that generate pyrrolylurea intermediates, cyclization is typically induced under basic conditions to form the 7-methylpyrrolo[3,2-d]pyrimidine-2,4-diones. rsc.orgcsic.es Similarly, the 4-ureido-1H-pyrrole-2-carboxylic acid benzyl esters are converted into the pyrrolo[3,2-d]pyrimidine ring system by treatment with trichloroacetyl chloride, followed by a base such as cesium carbonate. nih.gov

For pathways starting from a pyrimidine core, the cyclization involves forming the pyrrole ring. An intermediate derived from a Sonogashira coupling can be cyclized using tetrabutylammonium fluoride (TBAF) to yield the pyrrolo[2,3-d]pyrimidine core, a strategy that highlights the versatility of fluoride-mediated cyclizations in heterocyclic synthesis. tandfonline.com

Novel and Advanced Synthetic Route Development

More recent research has focused on increasing the efficiency of pyrrolo[3,2-d]pyrimidine synthesis through methodologies that reduce step counts, improve atom economy, and allow for greater molecular diversity.

One-pot and multi-component reactions (MCRs) have emerged as powerful tools for the rapid assembly of complex heterocyclic scaffolds. A notable example is the one-pot, three-component synthesis of polyfunctionalized pyrrolo[2,3-d]pyrimidine derivatives, a closely related isomer. This reaction involves the condensation of arylglyoxals, 6-amino-1,3-dimethyluracil, and barbituric acid derivatives. scielo.org.mxresearchgate.net The process is often catalyzed and proceeds through a sequence of Knoevenagel condensation, Michael addition, and intramolecular heterocyclization. researchgate.net Such strategies are advantageous due to their operational simplicity and the ability to generate complex products from simple starting materials in a single step. scielo.org.mxresearchgate.net The development of these MCRs provides a greener and more efficient alternative to traditional linear syntheses. scielo.org.mx

ReactantsCatalyst/ConditionsKey FeaturesReference
Arylglyoxals, 6-amino-1,3-dimethyluracil, Barbituric acid derivativesTetra-n-butylammonium bromide (TBAB), Ethanol, 50 °CGreen procedure, High yields (73-95%), Short reaction times scielo.org.mxresearchgate.net
2,6-diaminopyrimidin-4(3H)-one, Arylglyoxal, Aniline (B41778)Acetic acidDomino reaction nih.gov
Arylglyoxals, Barbituric acids, 6-aminopyrimidine-2,4(1H,3H)-dionesOn-water, no catalystGreen, non-catalytic process nih.gov

The use of small organic molecules as catalysts (organocatalysis) represents a significant advancement in green chemistry and synthetic methodology. L-proline has been successfully employed as an organocatalyst in the one-pot, three-component reaction of 4-hydroxycoumarin, arylglyoxals, and 6-aminouracil to produce pyrrolo[3,2-d]pyrimidine derivatives in good yields. researchgate.net Another green approach utilizes thiamine hydrochloride (Vitamin B1) as a recyclable organocatalyst for the synthesis of the related pyrrolo[2,3-d]pyrimidine scaffold in aqueous media, offering a metal-free and environmentally benign pathway. tandfonline.com These methods avoid the use of potentially toxic and expensive metal catalysts.

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization and elaboration of heterocyclic cores. A novel methodology for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones utilizes a domino sequence involving a Sonogashira reaction followed by a C–N coupling/hydroamination reaction. nih.govbeilstein-journals.orgbeilstein-journals.org This approach begins with the Sonogashira coupling of alkynes with 5-bromo-6-chloro-1,3-dimethyluracil to form alkynylated uracils. nih.gov These intermediates then undergo a palladium-catalyzed domino C-N cross-coupling/hydroamination with various anilines to afford the desired pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones in moderate to good yields. beilstein-journals.orgbeilstein-journals.org This strategy tolerates a wide range of functional groups on the aniline coupling partner. beilstein-journals.org The optimization of this reaction often involves screening various palladium catalysts, ligands, and bases, with a combination like Pd(OAc)₂ and DPEphos proving effective. beilstein-journals.org

Strategic Derivatization and Scaffold Functionalization

Functionalization of the 2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one core is achieved through targeted chemical reactions that allow for the introduction of substituents at key positions. These modifications are instrumental in exploring the structure-activity relationships of the resulting derivatives. The primary sites for derivatization include the nitrogen atoms of the pyrrole and pyrimidine rings (N1 and N5) and various carbon positions (C2, C4, C7).

Substitution at the nitrogen atoms of the pyrrolopyrimidine ring is a common strategy to modify the scaffold. For instance, the N5 position of the pyrrole ring can be readily alkylated. A notable example is the synthesis of 5-methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine derivatives, where methylation at the N5 position is a key step. nih.gov This type of modification can influence the compound's steric and electronic properties, which is a critical aspect of rational drug design. The introduction of an alkyl group, such as a methyl group at the N5 position, can significantly alter the molecule's interaction with biological targets.

Interactive Table 1: Examples of N-Substitution on the Pyrrolo[3,2-d]pyrimidine Scaffold

Compound ClassPosition of SubstitutionSubstituentSynthetic Approach
5-Methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidineN5Methyl (-CH3)Alkylation of the N5-H pyrrole nitrogen

Modification at the carbon centers of the this compound scaffold is a versatile strategy for creating a diverse range of derivatives. The C4 position, in particular, has been a focal point for extensive functionalization.

A prominent strategy involves converting the C4-oxo group into a more reactive intermediate, such as a chloro group, which can then be displaced by various nucleophiles. A key advancement in this area is the incorporation of a diphenylurea moiety at the C4-position through an oxygen linker. nih.gov This is achieved by first synthesizing a 4-phenoxy intermediate, which is subsequently elaborated. For example, a series of N-phenyl-N'-[4-(5H-pyrrolo[3,2-d]pyrimidin-4-yloxy)phenyl]ureas has been developed. nih.gov This approach significantly expands the structural diversity of the scaffold, allowing for the introduction of large and complex substituents that can form specific interactions, for instance, within the active site of a target protein. The synthesis of these urea derivatives demonstrates a multi-step functionalization of the C4 position, leading to compounds with potent inhibitory activity against various kinases. nih.govnih.gov

Interactive Table 2: C4-Position Modification of the Pyrrolo[3,2-d]pyrimidine Scaffold

Starting ScaffoldModification StrategyIntermediateFinal Functional Group
5-Methyl-5H-pyrrolo[3,2-d]pyrimidin-4-oneNucleophilic substitution via oxygen linker5-Methyl-4-phenoxy-5H-pyrrolo[3,2-d]pyrimidine4-(Phenoxy)phenyl-urea moiety

Advancements and Challenges in Synthetic Yield and Efficiency

An efficient pathway to the core 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one system involves a palladium-catalyzed cross-coupling reaction. rsc.org This method utilizes a 4-iodo-6-methoxy-5-nitropyrimidine (B13094112) and trimethyl(tributylstannylethynyl)silane to construct the key 4-trimethylsilylethynylpyrimidine intermediate, which is then followed by the construction of the annulated pyrrole ring. rsc.org Such palladium-catalyzed reactions represent a significant advancement in forming the core bicyclic structure efficiently.

For the synthesis of more complex derivatives, such as pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones, domino reactions have been developed to improve efficiency. One such method combines a Sonogashira reaction with a subsequent one-pot C–N coupling/hydroamination cyclization. beilstein-journals.orgbeilstein-journals.org The optimization of this latter step is crucial and highlights some of the challenges in this area of synthesis. For instance, the choice of catalyst, ligand, and base can dramatically affect the reaction yield. In one study, various palladium catalysts and ligands were tested, with the combination of Pd(OAc)2 and the DPEphos ligand proving most effective, affording products in moderate to good yields. beilstein-journals.org However, the sensitivity of the reaction to these components indicates that achieving high efficiency can be challenging and requires careful optimization of reaction conditions. The yields for these domino reactions can vary, and for certain substituted starting materials, diminished yields were observed, pointing to ongoing challenges in substrate scope and reaction robustness. beilstein-journals.org

Advanced Spectroscopic and Crystallographic Characterization of 2 Methyl 1h Pyrrolo 3,2 D Pyrimidin 4 5h One Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the connectivity and chemical environment of atoms. For pyrrolo[3,2-d]pyrimidine systems, both proton (¹H) and carbon-13 (¹³C) NMR are indispensable for confirming the fused heterocyclic core and the nature of its substituents. semanticscholar.orgresearchgate.net

¹H NMR spectroscopy allows for the identification and differentiation of protons within a molecule based on their distinct chemical environments. In analogues of 2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one, the chemical shifts of the protons are influenced by the electronic nature of the heterocyclic system and the presence of various substituents.

The protons on the pyrrole (B145914) and pyrimidine (B1678525) rings typically resonate in the aromatic region of the spectrum. The NH proton of the pyrrole ring and the NH proton of the pyrimidinone ring often appear as broad singlets, with their chemical shifts being sensitive to solvent and concentration. For instance, in related pyrrolo[2,3-d]pyrimidine structures, the pyrrole NH proton can be observed around δ 12.97 ppm when measured in DMSO-d₆. The protons on the pyrrole ring (e.g., at positions 6 and 7) exhibit characteristic chemical shifts and coupling patterns that are crucial for confirming the substitution pattern on the five-membered ring. The methyl group at the C2 position typically appears as a sharp singlet in the upfield region of the spectrum.

Detailed analysis of chemical shifts and spin-spin coupling constants provides unambiguous evidence for the specific isomer and substitution pattern of the synthesized compounds.

Table 1: Representative ¹H NMR Chemical Shift Data for Protons in Pyrrolo[3,2-d]pyrimidine Analogues Note: Data is compiled from various analogues and may vary based on substitution and solvent.

Proton PositionTypical Chemical Shift (δ, ppm)MultiplicityNotes
N1-H (Pyrrole)11.0 - 13.0br sPosition can vary significantly with solvent and hydrogen bonding.
N5-H (Pyrimidinone)10.0 - 12.0br sPosition is dependent on tautomeric form and solvent effects.
C6-H6.5 - 7.5dChemical shift and coupling constant (J) depend on C7 substituent.
C7-H7.0 - 8.0dCoupled to C6-H.
C2-CH₃2.0 - 2.5sAppears as a singlet, characteristic for the methyl group at this position.

This interactive table is based on representative data from related structures. nih.govmdpi.com Specific values can differ.

¹³C NMR spectroscopy complements ¹H NMR by providing direct information about the carbon skeleton of the molecule. Each unique carbon atom in the structure gives rise to a distinct signal, and its chemical shift is indicative of its hybridization and electronic environment.

For the this compound core, the carbonyl carbon (C4) of the pyrimidinone ring is characteristically found at a downfield chemical shift, typically in the range of δ 155-165 ppm. The quaternary carbons at the ring fusion (C4a, C7a) and the carbon bearing the methyl group (C2) also show distinct resonances. The carbons of the pyrrole ring generally appear at chemical shifts between δ 100 and 140 ppm. The signal for the C2-methyl group is observed in the upfield region, usually below δ 25 ppm. researchgate.netmdpi.com These assignments are often confirmed using two-dimensional NMR experiments like HSQC and HMBC, which correlate proton and carbon signals. semanticscholar.org

Table 2: Representative ¹³C NMR Chemical Shift Data for the Pyrrolo[3,2-d]pyrimidin-4-one Core Note: Data is compiled from various analogues and may vary based on substitution.

Carbon PositionTypical Chemical Shift (δ, ppm)Notes
C2150 - 160Carbon bearing the methyl group.
C4155 - 165Carbonyl carbon, characteristically downfield.
C4a145 - 155Quaternary carbon at the ring junction.
C6100 - 115Pyrrole ring carbon.
C7120 - 135Pyrrole ring carbon.
C7a140 - 150Quaternary carbon at the ring junction.
C2-CH₃15 - 25Methyl group carbon, typically upfield.

This interactive table is based on representative data from related structures. researchgate.netmdpi.com Specific values can differ.

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies. For pyrrolo[3,2-d]pyrimidinone analogues, IR spectroscopy is particularly useful for confirming the presence of key structural features.

The IR spectrum typically displays a strong absorption band corresponding to the C=O stretching vibration of the pyrimidinone ring, usually found in the region of 1650-1700 cm⁻¹. The N-H stretching vibrations of the pyrrole and pyrimidinone moieties give rise to one or more bands in the 3100-3400 cm⁻¹ region; these bands are often broadened due to hydrogen bonding. Aromatic C-H stretching vibrations are observed just above 3000 cm⁻¹, while C=N and C=C stretching vibrations within the heterocyclic rings appear in the 1500-1650 cm⁻¹ range. mdpi.comresearchgate.net The stretching vibration of the C2-methyl group is also identifiable in the spectrum.

Table 3: Key Infrared (IR) Absorption Frequencies for Pyrrolo[3,2-d]pyrimidin-4-one Analogues

Functional GroupTypical Frequency Range (cm⁻¹)Vibration Type
N-H (Pyrrole, Amide)3100 - 3400Stretch
C-H (Aromatic)3000 - 3100Stretch
C-H (Aliphatic, CH₃)2850 - 3000Stretch
C=O (Amide/Pyrimidinone)1650 - 1700Stretch
C=N / C=C (Ring)1500 - 1650Stretch

This interactive table is based on representative data from related structures. semanticscholar.orgmdpi.comresearchgate.net

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Characterization

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The fused aromatic system of pyrrolo[3,2-d]pyrimidines gives rise to characteristic absorption bands in the UV-Vis region. The position and intensity of these absorption maxima (λ_max) are dependent on the extent of conjugation and the nature of the substituents on the heterocyclic core. nih.gov

Studies on related pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones show broad absorption bands, with a methyl-substituted compound exhibiting an absorption maximum around 290 nm. nih.gov The introduction of different substituents can cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima. This technique is valuable for confirming the conjugated π-system and studying the effects of substitution on the electronic properties of the chromophore. nih.govresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for confirming the elemental composition of a synthesized compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically to four or more decimal places), HRMS allows for the determination of a unique molecular formula.

For analogues of this compound, HRMS analysis is used to verify that the desired product has been formed. The experimentally measured exact mass is compared to the calculated (theoretical) mass for the expected molecular formula. A close match between the found and calculated values (typically within 5 ppm) provides strong evidence for the compound's identity and purity. semanticscholar.orgmdpi.com This technique is routinely used in the characterization of novel heterocyclic compounds to confirm their successful synthesis. ntnu.nosapub.org

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Molecular Structure and Conformational Analysis

Single Crystal X-ray Diffraction (SC-XRD) provides the most definitive structural information, offering an unambiguous three-dimensional map of atomic positions in the solid state. This technique allows for the precise determination of bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

For analogues of the pyrrolo[3,2-d]pyrimidine scaffold, X-ray crystallography has been used to confirm the planar nature of the fused ring system. nih.govnih.gov Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding networks, which are crucial for understanding the crystal packing and solid-state properties of the material. For example, hydrogen bonds involving the N-H groups and the carbonyl oxygen are commonly observed, leading to the formation of dimers or extended supramolecular architectures in the crystal lattice. nih.govmdpi.com This analysis is invaluable for validating the structures of novel inhibitors and understanding their interaction modes. mdpi.comnih.gov

Molecular and Cellular Mechanistic Investigations of Pyrrolo 3,2 D Pyrimidin 4 5h One Derivatives

Identification and Characterization of Molecular Targets

Derivatives of the 2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one core structure have been synthesized and evaluated against various biological targets. These studies aim to identify specific proteins with which these compounds interact, providing a foundation for understanding their therapeutic potential.

The pyrrolo[3,2-d]pyrimidine framework is recognized as a versatile scaffold for designing enzyme inhibitors. Its structural similarity to endogenous purines allows it to interact with the active sites of numerous enzymes. chemshuttle.com

Kinase Inhibition: While much of the kinase inhibition research has focused on the isomeric pyrrolo[2,3-d]pyrimidine scaffold, the broader class of pyrrolopyrimidines is known for its kinase inhibitory potential. researchgate.netnih.govmdpi.com For instance, derivatives of the regioisomeric pyrrolo[2,3-d]pyrimidine have been identified as potent inhibitors of various kinases, including Epidermal Growth Factor Receptor (EGFR), Her2, Vascular Endothelial Growth Factor Receptor 2 (VEGFR2), and Cyclin-Dependent Kinase 2 (CDK2). nih.govmdpi.com One study on 7H-pyrrolo[2,3-d]pyrimidine derivatives investigated their inhibitory mechanism against p21-activated kinase 4 (PAK4), highlighting the importance of substituents on the core ring for binding affinity. mdpi.com

Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) Inhibition: Thymidylate synthase (TS) and dihydrofolate reductase (DHFR) are critical enzymes in the folate metabolic pathway, essential for the synthesis of DNA precursors. nih.gov Their inhibition leads to "thymineless death" in rapidly dividing cells, making them key targets in cancer chemotherapy. nih.govnih.gov

A significant finding in this area is the development of a classical antifolate, N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acid, which demonstrated potent dual inhibition of both human TS and DHFR. nih.gov This compound was found to be a more potent inhibitor of both enzymes compared to the clinically used drug pemetrexed, which is based on the isomeric pyrrolo[2,3-d]pyrimidine scaffold. nih.gov The structural modification from the pyrrolo[2,3-d]pyrimidine to the pyrrolo[3,2-d]pyrimidine scaffold was shown to maintain high potency against human TS while remarkably increasing human DHFR inhibition in related thieno[2,3-d]pyrimidine (B153573) analogues. nih.gov

Table 1: Inhibition of Human Thymidylate Synthase (TS) and Dihydrofolate Reductase (DHFR) by a Pyrrolo[3,2-d]pyrimidine Derivative
CompoundTarget EnzymeIC₅₀ (nM)Potency vs. Pemetrexed
N-{4-[(2-amino-6-methyl-4-oxo-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)methyl]benzoyl}-l-glutamic acidHuman TS46~206-fold more potent
Human DHFR120~55-fold more potent

Data sourced from research on 2-amino-4-oxo-5,6-disubstituted pyrrolo[3,2-d]-pyrimidines. nih.gov

Myeloperoxidase (MPO) Inhibition: Myeloperoxidase (MPO) is a peroxidase enzyme highly expressed in neutrophils. nih.gov A derivative, tert-Butyl N-tert-Butoxycarbonyl-N-[(1R)-1-[5-chloro-2-[(4-oxo-2-thioxo-5H-pyrrolo[3,2-d]pyrimidin-1-yl)methyl]phenyl]ethyl]carbamate, was synthesized as part of a study to discover irreversible inhibitors of MPO for potential treatment of heart failure. acs.org This indicates that the pyrrolo[3,2-d]pyrimidine scaffold can be adapted to target enzymes outside of the kinase and folate pathways.

In addition to enzyme inhibition, pyrrolo[3,2-d]pyrimidine derivatives have been investigated for their ability to bind to and modulate the function of G protein-coupled receptors (GPCRs).

Neuropeptide Y5 (NPY5) Receptor Antagonism: Neuropeptide Y (NPY) is a key regulator of food intake and energy balance, with the Y5 receptor subtype playing a significant role in appetite. nih.govacs.org Consequently, Y5 receptor antagonists are considered potential therapeutic agents for obesity. nih.govnih.gov A series of pyrrolo[3,2-d]pyrimidine derivatives were prepared and evaluated for their ability to bind to Y5 receptors. nih.govacs.org These studies identified several potent NPY5 antagonists and helped in the development of a pharmacophore model for the human Y5 receptor. nih.govscispace.com

Table 2: Receptor Binding Profile of Pyrrolo[3,2-d]pyrimidine Derivatives
Target ReceptorBiological ActivityTherapeutic Indication
Neuropeptide Y5 (NPY5)AntagonismObesity

Information based on structure-activity relationship studies of pyrrolo[3,2-d]pyrimidine derivatives. nih.govacs.org

Cellular Pathway Perturbation Studies (in vitro models)

Beyond identifying specific molecular targets, research has also focused on the broader effects of pyrrolo[3,2-d]pyrimidine derivatives on cellular pathways, particularly those central to cancer progression, such as cell cycle regulation and apoptosis.

The cell cycle is a series of events that leads to cell division and replication. mdpi.com Dysregulation of this process is a hallmark of cancer. mdpi.com Studies on halogenated 2,4-dichloro pyrrolo[3,2-d]pyrimidines have shown that these compounds can interfere with cell cycle progression. nih.gov In triple-negative breast cancer MDA-MB-231 cells, one such derivative induced an accumulation of cells in the G2/M phase of the cell cycle. nih.gov This arrest prevents the cells from proceeding to mitosis, thereby inhibiting proliferation. This finding is consistent with studies on the related 2,4-dichloro thieno[3,2-d]pyrimidine (B1254671) scaffold, which also induced G2/M arrest in the same cell line. nih.gov

Apoptosis is a form of programmed cell death that is crucial for removing damaged or unwanted cells. Many anticancer agents exert their effects by inducing apoptosis in tumor cells. Research has shown that certain halogenated pyrrolo[3,2-d]pyrimidines are potent inducers of apoptosis. nih.gov A 2,4-dichloro-7-iodo-pyrrolo[3,2-d]pyrimidine derivative, in particular, was found to robustly induce apoptosis in MDA-MB-231 breast cancer cells, which occurred in conjunction with a G2/M cell cycle arrest. nih.gov This suggests a multi-faceted mechanism of antitumor activity for this class of compounds.

While many pyrrolopyrimidine derivatives function by inhibiting enzymes involved in DNA synthesis, nih.gov direct interaction with nucleic acids represents another potential mechanism of action. The structural similarity of the pyrrolopyrimidine nucleus to purines suggests the possibility of it interfering with DNA and RNA processes. However, specific studies detailing the mechanisms of alkylation or intercalation for this compound or its direct derivatives are not extensively reported in the reviewed literature. Research on related heterocyclic systems, such as trimethoprim (B1683648) analogs, has explored their capacity as DNA-binding agents, suggesting that this mode of action is plausible for similar scaffolds. mdpi.com

Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Correlations

The systematic investigation into the structure-activity relationship (SAR) and structure-property relationship (SPR) of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives has been instrumental in deciphering the molecular features essential for their biological activity. These studies involve the strategic modification of the core scaffold and its substituents to understand their influence on molecular interactions and functional outcomes.

The pyrrolo[3,2-d]pyrimidine scaffold, also known as 9-deazapurine, is a crucial structural motif that serves as a purine (B94841) isostere, enabling it to interact with biological targets that recognize purine nucleobases. nih.gov The core heterocyclic system itself is a key pharmacophore. Modifications at various positions of this scaffold have been shown to be critical for biological activity.

Key structural motifs essential for the biological interactions of pyrrolo[3,2-d]pyrimidine derivatives include:

The Pyrrolo[3,2-d]pyrimidine Core: This fused heterocyclic system is fundamental for the activity of these compounds, often mimicking the natural purine ring system to interact with enzyme active sites. nih.gov

Substituents at the C2 and C4 positions: Modifications on the pyrimidine (B1678525) ring, particularly at the C2 and C4 positions, play a significant role in modulating enzymatic recognition and inhibitory potency. nih.govresearchgate.net

The N5 Position of the Pyrrole (B145914) Ring: The hydrogen-bond donating moiety at N5 is a distinguishing feature compared to purines and is a key point for substitution to modulate activity and toxicity. nih.gov

Halogenation at the C7 Position: The introduction of a halogen, such as iodine, at the C7 position of the pyrrole ring has been demonstrated to significantly enhance antiproliferative potency. nih.gov

Research has shown that the pyrrolo[3,2-d]pyrimidine scaffold is more potent than its pyrrolo[2,3-d]pyrimidine regioisomer in certain contexts, highlighting the importance of the specific arrangement of the fused rings for biological activity. nih.gov

The nature and position of substituents on the pyrrolo[3,2-d]pyrimidin-4(5H)-one core have a profound impact on molecular recognition by biological targets and the resulting functional outcome.

Substitutions on the Pyrimidine Ring:

C2 Position: The presence of a 2-methyl group has been identified as an important moiety for the activity of certain water-soluble, colchicine (B1669291) site binding microtubule depolymerizing agents. nih.gov Conversely, a 2-amino group was also investigated to understand its effect on activity. nih.gov

C4 Position: The nature of the substituent at the C4 position is critical. For instance, in a series of halogenated derivatives, the presence of a chlorine atom at C4 was found to be important for cytotoxicity. nih.gov In other studies, various amine substituents at C4 have been explored to optimize kinase inhibition. nih.gov The presence of a 4-N-methyl moiety was also evaluated for its importance. nih.gov

Substitutions on the Pyrrole Ring:

N5 Position: Substitution at the N5 position has been shown to modulate toxicity and activity. nih.gov N5 sulfonamide substituents, for example, were found to decrease toxicity without negatively impacting activity. nih.gov A series of N5-substituted derivatives showed that this position is of interest for developing antiproliferative agents. nih.gov

C7 Position: The introduction of a halogen at the C7 position can dramatically increase cytotoxicity. For example, the introduction of iodine at C7 in a 2,4-dichloro-pyrrolo[3,2-d]pyrimidine resulted in a significant enhancement of potency against cancer cell lines. nih.gov

The following table summarizes the observed effects of various substituents on the antiproliferative activity of halogenated pyrrolo[3,2-d]pyrimidines.

CompoundSubstituent at C2Substituent at C4Substituent at C7Antiproliferative Activity (IC50)
1 ClClHLow micromolar
2 ClClISub-micromolar
3 O-benzylO-benzylHLess potent
4 O-benzylO-benzylIMore potent than 3

This table is based on findings from a study on halogenated pyrrolo[3,2-d]pyrimidines and their antiproliferative activities. nih.gov

Another study on water-soluble antitubulin agents highlighted the importance of specific substituents for potent activity.

Compound FeatureImportance for Activity
2-CH₃ moietyCrucial
4'-OCH₃ moietyCrucial
4-NCH₃ moietyImportant, but its removal was also evaluated
6-CH₃ groupStudied for its effect
2-NH₂ groupStudied for its effect

This table is derived from research on substituted pyrrolo[3,2-d]pyrimidines as antitubulin antitumor agents. nih.gov

Bioisosteric Design Strategies for Functional Modulation

Bioisosteric replacement is a widely used strategy in medicinal chemistry to modulate the function of bioactive molecules by replacing a functional group with another that has similar physicochemical properties. In the context of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives, this approach has been employed to fine-tune their biological activities.

The pyrrolo[3,2-d]pyrimidine scaffold itself is a bioisostere of the naturally occurring purine ring system. nih.gov This inherent similarity allows these compounds to be recognized by enzymes and receptors that bind purines, such as kinases and purine nucleoside phosphorylase. nih.gov

Examples of bioisosteric design strategies for the functional modulation of this class of compounds include:

Scaffold Hopping: The pyrrolo[3,2-d]pyrimidine core can be considered a bioisosteric replacement for other heterocyclic systems known to be active against a particular target. For instance, it has been explored as a "warhead" for RET kinase inhibition, serving as a bioisostere for other heterocycles like benzimidazole, quinoline, and pyrazolopyrimidine. nih.gov

Isosteric Replacement of Functional Groups:

The replacement of a hydrogen atom with a halogen (e.g., F, Cl, Br, I) is a common bioisosteric modification. Halogens can alter the electronic properties, lipophilicity, and metabolic stability of a molecule, thereby influencing its binding affinity and pharmacokinetic profile. The introduction of iodine at C7 is a prime example of this strategy leading to enhanced potency. nih.gov

The optical properties, such as UV-vis absorption and fluorescence, of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones are dependent on the substitution pattern, indicating that bioisosteric replacements can modulate their photophysical characteristics. beilstein-journals.org For example, replacing a methyl-substituted aniline (B41778) with a thienyl-substituted derivative resulted in a bathochromic shift in absorption. beilstein-journals.org

Regioisomeric and Isosteric Scaffolds: The biological activity of pyrrolo[3,2-d]pyrimidine analogs has been compared to their pyrrolo[2,3-d]pyrimidine regioisomers and cyclopenta[d]pyrimidine isosteres, demonstrating that subtle changes in the core structure can significantly impact potency. nih.gov

These bioisosteric design strategies are crucial for optimizing lead compounds, improving their efficacy, selectivity, and pharmacokinetic properties, and ultimately developing novel therapeutic agents based on the pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold.

Advanced Research Applications and Methodological Contributions of Pyrrolo 3,2 D Pyrimidin 4 5h One Derivatives

Development of Chemical Probes for Investigating Biological Pathways

Derivatives of the pyrrolo[3,2-d]pyrimidin-4(5H)-one scaffold have been developed as potent and selective chemical probes, enabling the detailed investigation of intricate biological pathways. These specialized molecules serve as tools to explore the function of specific proteins and elucidate their roles in cellular processes and disease.

One area of investigation involves the targeting of one-carbon (C1) metabolism, a crucial network for biosynthesis and cell growth. sigmaaldrich.com Researchers have designed novel pyrrolo[3,2-d]pyrimidine inhibitors to target key enzymes within this pathway. sigmaaldrich.com These compounds, including AGF291 and AGF347, were developed to inhibit mitochondrial serine hydroxymethyltransferase (SHMT2), an enzyme implicated in the oncogenic phenotype of various cancers. sigmaaldrich.com By using these molecules, scientists were able to probe the effects of inhibiting mitochondrial C1 metabolism, identifying that these compounds also affected cytosolic enzymes involved in purine (B94841) biosynthesis. sigmaaldrich.com These studies provided compelling proof-of-concept for targeting this pathway in cancer therapy. sigmaaldrich.com

In the field of epigenetics, pyrrolo[3,2-d]pyrimidin-4-one derivatives have been instrumental in developing probes for bromodomains, which are key readers of histone acetylation marks. A series of inhibitors targeting the P300/CBP-associated factor (PCAF) bromodomain was discovered and optimized from a pyrrolo[3,2-d]pyrimidin-4-one hit compound. nih.gov The most potent of these, compound (R, R)-36n, demonstrated high selectivity and an IC50 of 7 nM. nih.gov This compound serves as a versatile tool molecule for exploring the molecular mechanisms of PCAF bromodomain regulation in gene expression. nih.gov

Furthermore, substituted pyrrolo[3,2-d]pyrimidines have been identified as potent antitubulin agents that act as colchicine (B1669291) site microtubule depolymerizing agents. nih.gov A study designed to evaluate structure-activity relationships identified compounds with submicromolar potency against cancer cell proliferation. nih.gov These molecules, derived from the 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one core, allow for the investigation of the biological consequences of disrupting microtubule dynamics, a pathway critical for cell division. nih.gov

Exploration as Scaffold for Novel Chemical Entities in Chemical Biology

The pyrrolo[3,2-d]pyrimidin-4(5H)-one core structure serves as a "privileged scaffold" in medicinal chemistry, providing a versatile foundation for the synthesis of novel chemical entities with diverse biological activities. Its ability to be chemically modified at various positions allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of compounds for desired biological effects.

The development of potent antitubulin agents showcases the utility of this scaffold. nih.gov Starting with the 2-methyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one structure, researchers designed and synthesized a series of nine analogues to evaluate the importance of various substituents. nih.gov This systematic modification led to the identification of compounds that were more potent than their regioisomeric pyrrolo[2,3-d]pyrimidine counterparts and served as leads for further optimization. nih.gov

Similarly, the discovery of PCAF bromodomain inhibitors began with a hit compound featuring the pyrrolo[3,2-d]pyrimidin-4-one scaffold. nih.gov Through structure-based optimization and SAR analysis, a series of new and potent inhibitors were developed. nih.gov This work highlights how the core scaffold can be elaborated upon to create highly selective and potent molecules for specific biological targets. nih.gov

Further demonstrating the scaffold's versatility, studies on halogenated pyrrolo[3,2-d]pyrimidines have revealed significant antiproliferative properties. nih.gov Researchers found that introducing chlorine at the 2 and 4 positions of the scaffold resulted in a compound with low micromolar antiproliferative activity. nih.gov A subsequent modification, the introduction of iodine at the C7 position, led to a significant enhancement in potency, reducing the IC50 into the sub-micromolar range. nih.gov This highlights how the scaffold can be decorated with different functional groups to modulate biological activity and expand the pharmacological relevance of this class of compounds. nih.gov

Contributions to Mechanistic Understanding of Enzyme and Receptor Function

The use of pyrrolo[3,2-d]pyrimidin-4(5H)-one derivatives as inhibitors has provided significant insights into the function of enzymes and receptors at a molecular level. By studying how these compounds bind to their targets, researchers can understand the intricate mechanisms of biological recognition and catalysis.

A key contribution in this area comes from the study of PCAF bromodomain inhibitors. X-ray cocrystal structure analysis of an inhibitor bound to the PCAF bromodomain revealed the precise molecular interaction mode and the specific stereochemistry required for bioactivity. nih.gov This structural information is critical for understanding how the bromodomain recognizes its ligands and provides a rational basis for the design of future, more potent inhibitors. nih.gov

The investigation of pyrrolo[3,2-d]pyrimidines as antitubulin agents has also clarified their mechanism of action. These compounds were identified as colchicine site binding agents that inhibit microtubule assembly and cause cellular microtubule disassembly. nih.gov This finding helps to characterize the colchicine binding pocket on tubulin and understand the conformational changes that lead to the disruption of the microtubule network, a process essential for mitosis. nih.gov

Furthermore, studies on novel pyrrolo[3,2-d]pyrimidine antifolates have shed light on the complex interplay within one-carbon metabolism. sigmaaldrich.comresearchgate.net By using these compounds, researchers identified dual inhibition of both mitochondrial SHMT2 and cytosolic purine biosynthetic enzymes. sigmaaldrich.com This dual-targeting mechanism, elucidated through metabolic rescue experiments and stable isotope tracing, contributes to a deeper understanding of how different cellular compartments coordinate to support cancer cell proliferation and reveals new strategies for therapeutic intervention. sigmaaldrich.comresearchgate.net

Methodological Advancements in Heterocyclic Chemistry

Research focused on the pyrrolo[3,2-d]pyrimidin-4(5H)-one core has also driven methodological advancements in the field of heterocyclic chemistry. The need to access this scaffold and its derivatives has spurred the development of novel and efficient synthetic routes.

One significant advancement is an efficient synthesis of the 3H,5H-pyrrolo[3,2-d]pyrimidin-4-one system. rsc.org This method utilizes a palladium-catalyzed cross-coupling of 4-iodo-6-methoxy-5-nitropyrimidine (B13094112) with trimethyl(tributylstannylethynyl)silane, followed by the construction of the annulated pyrrole (B145914) ring. rsc.org This approach provides an effective route to the core heterocyclic structure. rsc.org

Another innovative method was developed for the synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones. nih.gov This strategy is based on a domino C–N coupling/hydroamination reaction of readily available alkynylated uracils with anilines. nih.gov The process combines a Sonogashira–Hagihara reaction with a one-pot Buchwald–Hartwig coupling and hydroamination, demonstrating a novel and efficient way to construct this class of compounds. nih.gov

The synthesis of halogenated pyrrolo[3,2-d]pyrimidines has also expanded the synthetic toolkit for this scaffold. nih.gov Methods for the selective introduction of halogens at various positions have been established. For instance, the 2,4-dichloro derivative was prepared by heating the corresponding dione (B5365651) with phenylphosphonic dichloride (PhPOCl2). nih.gov Furthermore, a method to introduce iodine at the C7 position was developed, which not only expanded the repertoire of available halogenated compounds but also provided a handle for further chemical modification, as iodine is easier to displace in subsequent reactions. nih.gov

Conclusion and Future Research Perspectives on 2 Methyl 1h Pyrrolo 3,2 D Pyrimidin 4 5h One

Summary of Current Research Landscape and Key Findings

The current research landscape for 2-Methyl-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one and its derivatives is primarily centered on its potential as a scaffold for developing potent and selective enzyme inhibitors. Unlike the more extensively studied pyrrolo[2,3-d]pyrimidine isomer, which is a well-known kinase inhibitor scaffold, the pyrrolo[3,2-d]pyrimidine core is a less explored but promising area of medicinal chemistry. nih.govnih.gov

A pivotal study in this area has been the discovery of a series of pyrrolo[3,2-d]pyrimidin-4-one derivatives as a new class of potent inhibitors for the P300/CBP-associated factor (PCAF) bromodomain (BRD). nih.gov This research began with a hit compound and, through structure-based optimization and detailed structure-activity relationship (SAR) analysis, led to the development of highly potent molecules. nih.gov

Key research findings include:

Potent PCAF Inhibition: A key derivative, (R, R)-36n, emerged as a particularly potent inhibitor with an IC50 of 7 nM in a homogeneous time-resolved fluorescence assay and a KD of 78 nM in an isothermal titration calorimetry assay. nih.gov

High Selectivity: The optimized compound demonstrated considerable selectivity, showing activity against GCN5 and FALZ, but weak to no activity against 29 other bromodomain proteins and 422 kinases. nih.gov

Structural Insights: X-ray cocrystal structure analysis provided a clear understanding of the molecular interaction mode, revealing the specific stereochemistry required for biological activity. nih.gov

Cellular Activity: The lead compounds from this series have been shown to possess cellular activity, and preliminary analyses of their pharmacokinetic properties have been conducted. nih.gov

This body of work establishes the pyrrolo[3,2-d]pyrimidin-4-one scaffold as a valuable starting point for developing targeted therapeutic agents, particularly in the realm of epigenetic modulation. nih.gov The research distinguishes this scaffold from the broader class of pyrrolopyrimidines, which are more commonly associated with kinase inhibition and antimicrobial applications. nih.govmdpi.com

Identification of Unaddressed Research Questions and Emerging Areas

While initial findings are promising, they also highlight several unaddressed questions and emerging areas for future investigation. The discovery of potent PCAF inhibitors from the pyrrolo[3,2-d]pyrimidin-4-one scaffold opens the door to a deeper exploration of its therapeutic potential. nih.gov

Unaddressed Research Questions:

Broadening the Target Scope: Beyond the PCAF bromodomain, what other epigenetic targets or enzyme families can be effectively and selectively modulated by derivatives of this scaffold? Its structural similarity to purines suggests potential activity against other ATP-binding proteins. nih.gov

In Vivo Efficacy and Disease Models: The preliminary pharmacokinetic data needs to be expanded. nih.gov Comprehensive in vivo studies are required to establish the efficacy, stability, and therapeutic window of these compounds in relevant disease models, such as cancer.

Mechanisms of Action: The study that identified the PCAF inhibitors also performed preliminary RNA-seq analysis. nih.gov A more in-depth investigation is needed to fully elucidate the downstream molecular mechanisms regulated by the inhibition of PCAF by these novel compounds.

Resistance Mechanisms: As with any targeted therapy, the potential for acquired resistance is a critical question. Research into possible resistance mechanisms to pyrrolo[3,2-d]pyrimidin-4-one-based inhibitors is an important future avenue.

Emerging Areas of Research:

Chemical Probes: The high potency and selectivity of compounds like (R, R)-36n make them ideal candidates for development as chemical probes to further investigate the biology of PCAF and related bromodomains. nih.gov

Targeting Other Bromodomains: The success against PCAF suggests that the scaffold could be adapted to target other members of the bromodomain family with high selectivity, an ongoing challenge in the field.

Combination Therapies: An emerging area of interest is exploring the synergistic effects of these specific PCAF inhibitors when used in combination with other anticancer agents, including chemotherapy and other targeted therapies.

Opportunities for Novel Synthetic Methodologies and Derivatization

The existing research has successfully utilized structure-based optimization, but significant opportunities remain for developing novel synthetic methodologies and expanding derivatization strategies for the this compound core. nih.gov

Novel Synthetic Methodologies:

The synthesis of the pyrrolo[2,3-d]pyrimidine scaffold is well-established, employing techniques like transition metal-catalyzed couplings and microwave-assisted ring closures. nih.govrsc.org There is a clear opportunity to adapt and develop similar innovative, efficient, and scalable synthetic routes specifically for the pyrrolo[3,2-d]pyrimidine isomer. Such advancements would facilitate the rapid generation of diverse chemical libraries for broader screening campaigns.

Developing asymmetric syntheses will be crucial for producing stereochemically pure compounds, which has been shown to be critical for bioactivity in this series. nih.gov

Derivatization Opportunities:

Structure-Guided Design: The available X-ray co-crystal structures provide a blueprint for rational, structure-guided derivatization. nih.gov Modifications can be precisely designed to enhance interactions with the target protein, improve selectivity, and optimize pharmacokinetic profiles.

Exploring Diverse Substitutions: Current work has focused on a specific set of substitutions. nih.gov There is vast potential in exploring a wider range of chemical groups at various positions on the pyrrolopyrimidine ring system to probe new interactions and expand the SAR.

Scaffold Hopping and Hybridization: While the current scaffold is potent, "scaffold hopping" to related heterocyclic systems could yield novel intellectual property and compounds with different physical or biological properties. nih.gov Furthermore, creating hybrid molecules by combining the pyrrolo[3,2-d]pyrimidin-4-one core with other pharmacologically active fragments is a promising strategy. researchgate.net

Potential for Further Academic Exploration of the Pyrrolo[3,2-d]pyrimidine Scaffold in Advanced Chemical Systems

The unique structure of the pyrrolo[3,2-d]pyrimidine scaffold, as an isomer of the biologically significant 7-deazapurine system, presents considerable potential for academic exploration beyond its immediate applications in medicinal chemistry. nih.govmdpi.com

Foundation for Privileged Scaffolds: The demonstrated success in targeting a specific protein-protein interaction domain (the PCAF bromodomain) suggests that the pyrrolo[3,2-d]pyrimidine core could serve as a "privileged scaffold." nih.govresearchgate.net Further academic research can explore its utility as a versatile building block for targeting other challenging protein classes where purine-like structures are recognized.

Chemical Biology and Probe Development: The development of highly selective ligands for protein targets is a central goal in chemical biology. This scaffold provides a robust platform for creating specific chemical probes to interrogate complex biological systems, map protein-ligand interactions, and validate new drug targets. nih.gov

Supramolecular Chemistry and Materials Science: The hydrogen bonding capabilities and aromatic nature of the fused ring system could be exploited in supramolecular chemistry. Academic exploration could investigate the self-assembly properties of these molecules, their potential as components in organic electronics, or their use as scaffolds for developing novel sensors or functional materials.

Comparative Isomer Chemistry: A fundamental academic pursuit would be a direct comparative study of the physicochemical and biological properties of the pyrrolo[3,2-d]pyrimidine scaffold against its more common isomers, such as the pyrrolo[2,3-d]pyrimidine system. Such research would provide valuable insights into how the arrangement of nitrogen atoms within the fused ring system influences molecular recognition, reactivity, and biological function. nih.gov

Q & A

Q. Table 1: Activity Comparison of Structural Analogs

Compound SubstituentsTarget KinaseIC₅₀ (nM)Reference
2-Methyl, 7-phenylATR120
2-Benzylthio, 4-methoxybenzylCDK245
2-Ethyl, 6,7-dihydroAurora B280

Basic: Which spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H/13C NMR: Identify protons and carbons in the heterocyclic core. For example, the methyl group at C2 appears as a singlet (~δ 2.5 ppm), while aromatic protons resonate between δ 8.0–9.0 ppm .
  • IR Spectroscopy: Confirm carbonyl (C=O) stretches (~1650–1700 cm⁻¹) and NH stretches (~3200 cm⁻¹) .
  • Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ for C₇H₈N₄O: 177.0775) .

Advanced: How can reaction conditions be optimized to improve synthetic yield?

Methodological Answer:

  • Temperature Control: Higher temperatures (e.g., reflux) accelerate cyclization but may degrade sensitive intermediates. Use temperature gradients to monitor stability .
  • Solvent Screening: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while non-polar solvents (e.g., toluene) improve selectivity in alkylation steps .
  • Catalyst Use: Transition-metal catalysts (e.g., Pd/C) can facilitate coupling reactions for functionalization .

Case Study: Replacing THF with DMF in a chlorination step increased yield from 65% to 82% .

Basic: What are the primary biological targets of this compound?

Methodological Answer:
The compound exhibits activity against kinases involved in DNA repair and cell cycle regulation:

  • ATR Kinase: Disrupts DNA damage response pathways, inducing apoptosis in cancer cells .
  • MPO (Myeloperoxidase): Covalent inhibition observed in analogs (e.g., AZD4831) suggests potential anti-inflammatory applications .
  • CDK2: Structural analogs with benzylthio substituents show sub-100 nM inhibition, indicating therapeutic potential in oncology .

Advanced: What strategies enhance metabolic stability for in vivo studies?

Methodological Answer:

  • Isotopic Labeling: Use 14C-labeled compound in mass balance studies to track metabolic pathways and identify unstable positions .
  • Prodrug Design: Introduce hydrolyzable groups (e.g., esters) at metabolically labile sites to delay degradation .
  • Species-Specific Metabolism: Compare metabolite profiles in preclinical models (e.g., rats vs. humans) to predict clinical stability .

Example: AZD4831, a related inhibitor, showed a plasma half-life of >24 hours in humans due to optimized covalent binding to MPO .

Basic: How do structural modifications affect solubility and bioavailability?

Methodological Answer:

  • Hydrophilic Groups: Adding polar substituents (e.g., –OH, –NH₂) improves aqueous solubility but may reduce membrane permeability.
  • LogP Optimization: Target a LogP of 2–3 for balanced solubility and permeability. Methyl groups increase LogP, while morpholino substituents (e.g., in analogs) enhance solubility .
  • Salt Formation: Convert the free base to hydrochloride or mesylate salts for improved crystallinity and dissolution .

Advanced: How can computational methods aid in target identification?

Methodological Answer:

  • Molecular Docking: Predict binding modes to kinases using software like AutoDock or Schrödinger. For example, docking studies revealed hydrogen bonding between the pyrimidine core and ATR kinase’s ATP-binding pocket .
  • MD Simulations: Simulate binding stability over 100 ns to assess residence time and selectivity .
  • QSAR Models: Train models on analog datasets to prioritize synthetic targets with predicted IC₅₀ < 100 nM .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.